![molecular formula C16H9ClF3N3O B2956405 4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine CAS No. 338754-21-5](/img/structure/B2956405.png)
4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
Overview
Description
Scientific Research Applications
Nonlinear Optical Properties and Structural Analysis : Pyrimidine derivatives, including compounds similar to 4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, have been studied for their nonlinear optical (NLO) properties and structural parameters. Density functional theory (DFT) and time-dependent DFT (TDDFT) were used to analyze these properties, highlighting their potential in optoelectronic applications (Hussain et al., 2020).
Photoluminescent and Magnetic Properties : Research involving similar pyrimidine derivatives has focused on their photoluminescent and magnetic properties. These properties are essential for applications in materials science, such as the development of new luminescent materials (Pointillart et al., 2009).
Synthesis and Applications in Organic Chemistry : Studies have explored the synthesis of various pyrimidine derivatives and their potential applications in organic chemistry. This includes the development of methods for the stannylation of pyrimidines and their use in forming new carbon-carbon bonds, which is crucial for creating complex organic molecules (Majeed et al., 1989).
Autorecycling Oxidation Catalysis : Pyridodipyrimidines, which are structurally related to 4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, have been used as catalysts in the autorecycling oxidation of alcohols. This highlights their potential in catalysis and organic reactions (Yoneda et al., 1981).
Synthesis and Properties of Pyrimidine-Based Heterocycles : Research on the synthesis of novel pyrimidine-based heterocycles reveals their broad spectrum of biological and pharmaceutical properties. These properties include potential applications as anticonvulsants, anesthetics, and in photodynamic cancer therapy (Maleki, 2015).
Optical Properties and Synthesis of Pyrimidine Derivatives : The synthesis and optical properties of pyrimidine derivatives have been studied, with a focus on how different substituents affect their emission and absorption properties. This research is significant for the development of optical sensors and materials science applications (Hadad et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-(2-chlorophenoxy)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O/c17-10-5-1-2-7-12(10)24-14-9-13(16(18,19)20)22-15(23-14)11-6-3-4-8-21-11/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGSSKTLZLPQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.